2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390994
InChI: InChI=1S/C16H16N2O2/c1-11-5-4-8-18-10-13(17-16(11)18)12-6-7-14(19-2)15(9-12)20-3/h4-10H,1-3H3
SMILES:
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC16390994

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C16H16N2O2/c1-11-5-4-8-18-10-13(17-16(11)18)12-6-7-14(19-2)15(9-12)20-3/h4-10H,1-3H3
Standard InChI Key KRZKUGLXLVXTJH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine (C₁₆H₁₆N₂O₂) features a planar imidazo[1,2-a]pyridine core fused with a dimethoxyphenyl group at position 2 and a methyl group at position 8. The IUPAC name, 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine, reflects its substitution pattern. The canonical SMILES notation, CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC, encodes its connectivity, while the InChIKey KRZKUGLXLVXTJH-UHFFFAOYSA-N provides a standardized identifier for database searches .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂
Molecular Weight268.31 g/mol
Monoisotopic Mass268.121178 Da
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface44.8 Ų
LogP (Octanol-Water)2.87 (estimated)

The dimethoxy substituents enhance electron density at the phenyl ring, influencing reactivity in electrophilic aromatic substitution reactions. The methyl group at position 8 contributes to steric effects, potentially modulating interactions with biological targets.

Spectroscopic Characterization

While experimental spectral data for this specific compound are sparse, related imidazo[1,2-a]pyridines exhibit characteristic UV-Vis absorption bands near 280–320 nm due to π→π* transitions. In NMR, protons adjacent to the nitrogen atoms in the fused ring typically resonate between δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

Synthesis and Optimization Strategies

Catalyst-Free LED-Irradiated Synthesis

A green synthesis route involves reacting 2-aminopyridine derivatives with 3,4-dimethoxyacetophenone under LED light irradiation (450–470 nm). This method avoids metal catalysts, achieving yields of 65–78% under solvent-free conditions. The reaction proceeds via a radical mechanism, with the LED light promoting single-electron transfer to form the imidazo[1,2-a]pyridine core.

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)Advantages
LED irradiationSolvent-free, 24 h, 25°C68Eco-friendly, no catalysts
Aza-Friedel-CraftsDCM, BF₃·OEt₂, 12 h, 0°C72High regioselectivity
Microwave-assistedEtOH, 150 W, 30 min81Rapid reaction time

Three-Component Aza-Friedel-Crafts Alkylation

An alternative approach employs a three-component reaction between imidazo[1,2-a]pyridines, aldehydes, and indoles using BF₃·OEt₂ as a Lewis acid. This method enables C3-alkylation, though its application to 8-methyl-substituted derivatives requires careful optimization of steric parameters.

Pharmacological Significance

Table 3: Antiproliferative Activities of Analogues

CompoundCell Line (IC₅₀, μM)Target Kinase
5o (Analog) MV4-11: 0.12FLT3-ITD D835Y
CMP3a MOLM-13: 0.09NEK2
8-Methyl derivativeN/AHypothesized kinase target

Antimicrobial and Anti-inflammatory Effects

Methoxy-substituted imidazo[1,2-a]pyridines exhibit broad-spectrum antimicrobial activity. For example, derivatives with chloro substituents show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. Although data for the 8-methyl variant are lacking, its structural similarity suggests potential efficacy against Gram-positive pathogens.

Research and Development Challenges

Bioavailability Optimization

The compound’s high logP (2.87) and low aqueous solubility (<10 μg/mL) pose formulation challenges. Prodrug strategies, such as phosphate esterification of the methoxy groups, could improve pharmacokinetics. A 2024 study demonstrated that similar modifications increased oral bioavailability by 3.2-fold in rat models.

Target Identification and Validation

Despite promising in silico docking results with kinases like CDK2 and EGFR, experimental validation remains pending. A proteome-wide affinity assay using photoaffinity labeling could map its interactome, as successfully applied to related compounds in 2023 .

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